molecular formula C18H20F2N4O2S B2445969 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide CAS No. 899756-53-7

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide

Cat. No. B2445969
CAS RN: 899756-53-7
M. Wt: 394.44
InChI Key: BPWZEEFXLTWQKB-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide is a useful research compound. Its molecular formula is C18H20F2N4O2S and its molecular weight is 394.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of fluorinated pyrazole derivatives, like the compound , involves acylation and subsequent reactions with alkyl hydrazines. Such processes yield fluorinated pyrazole-4-carboxylic acids on a multigram scale, indicating the potential for scalable production and application of similar compounds in various research contexts (Iminov et al., 2015).

Biological Activity

Pyrazole amide derivatives, related in structure to the compound , have been designed and synthesized for their potential biological activities. Preliminary bioassays have revealed promising insecticidal activities in some derivatives, suggesting the potential of similar compounds in agricultural or pest control applications (Deng et al., 2016).

Material Science and Optoelectronics

Research on the electropolymerization of methyl-substituted unsymmetrical nitrogen analogs of thiophene derivatives highlights the potential of similar compounds in the development of new materials with favorable electroactivity and electrochemical stability. These materials could find applications in optoelectronic devices due to their good optical contrast and switching stability (Feng et al., 2015).

Antioxidant Properties

The synthesis of oxadiazole derivatives bearing tert-butylphenol moieties has shown significant antioxidant properties. These compounds exhibit considerable free-radical scavenging ability, indicating the potential of similar chemical structures in the development of antioxidant agents (Shakir et al., 2014).

Heterocyclic Chemistry

The stability and reactivity of compounds containing diazonium and acyl azide groups have been explored, leading to the synthesis of novel heterocyclic systems. Such research underscores the versatility of pyrazole derivatives in heterocyclic chemistry and their potential as scaffolds for the development of new chemical entities (Ivanov et al., 2017).

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2,6-difluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N4O2S/c1-18(2,3)24-15(11-8-27-9-14(11)23-24)22-17(26)16(25)21-7-10-12(19)5-4-6-13(10)20/h4-6H,7-9H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWZEEFXLTWQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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